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Compound of Interest

Compound Name: 3-Azidomethyl-4-chloro-pyridine

CAS No.: 874821-40-6

Cat. No.: B1661056

Get Quote

Executive Summary
Molecule: 3-(Azidomethyl)-4-chloropyridine Formula: C₆H₅ClN₄ Molecular Weight: 168.58 g/mol

This technical guide outlines the structural validation and spectroscopic signature of 3-

(Azidomethyl)-4-chloropyridine, a critical heterocyclic building block. Often utilized in fragment-

based drug discovery (FBDD), this intermediate serves as a "click-ready" scaffold for

synthesizing triazole-fused pyridines or as a masked amine precursor.

Due to the high reactivity of the azidomethyl group and the potential for nucleophilic aromatic

substitution (SNAr) at the 4-chloro position, precise spectroscopic validation is required to

ensure the integrity of the azide functionality without compromising the halogen handle.

Part 1: Structural Analysis & Predicted Properties
The characterization logic relies on three distinct spectroscopic pillars. As a Senior Application

Scientist, I recommend the following validation hierarchy:
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Infrared Spectroscopy (IR): The primary "Go/No-Go" decision gate. The azide stretch is

distinct and isolated.

Mass Spectrometry (MS): Confirms the presence of the chlorine atom via isotopic

abundance (³⁵Cl/³⁷Cl) and the azide group via characteristic fragmentation (loss of N₂).

Nuclear Magnetic Resonance (NMR): Validates the regiochemistry, ensuring the azide

substitution occurred at the methylene carbon and not via SNAr displacement of the chlorine.

Summary of Expected Spectral Data
Technique Parameter

Diagnostic Value
(Expected)

Structural Insight

FT-IR
2100–2150 cm⁻¹

(Strong)

Azide (-N₃)

asymmetric stretch.

¹H NMR (ppm) 4.50 – 4.70 (s, 2H)

Methylene (-CH₂-N₃)

protons. Shift confirms

alkylation.

¹H NMR (Hz) ~5.5 Hz (d, H5/H6)
Ortho-coupling of

pyridine ring protons.

MS (ESI) 169 / 171 [M+H]⁺

characteristic 3:1

intensity ratio confirms

Chlorine.

Part 2: Synthesis & Experimental Context[1][2][3]
To understand the spectra, one must understand the impurities. This compound is typically

synthesized from (4-chloropyridin-3-yl)methanol via a mesylate or alkyl chloride intermediate.

Synthesis Workflow (DOT Diagram)

(4-chloropyridin-3-yl)methanol
(Starting Material)

3-(Chloromethyl)-4-chloropyridine
(Intermediate)

SOCl2, DCM
0°C to RT 3-(Azidomethyl)-4-chloropyridine

(Target)

NaN3, DMF
RT, 4h (SN2)
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Figure 1: Standard synthetic route via nucleophilic substitution (SN2). Note that direct SNAr

displacement of the 4-Cl by azide is a competing side reaction if temperature is uncontrolled.

Part 3: Detailed Spectroscopic Breakdown
Infrared Spectroscopy (IR)
The "Smoking Gun"

The most critical feature in the IR spectrum is the azide asymmetric stretching vibration. This

band is unique because it appears in a "silent region" of the spectrum (1800–2300 cm⁻¹) where

few other organic functional groups absorb.

Diagnostic Peak: 2100–2150 cm⁻¹ (Strong, sharp).

Validation Check: If this peak is weak or broad, suspect decomposition to the amine or

incomplete reaction of the chloride precursor.

Secondary Peaks:

1580, 1470 cm⁻¹: Pyridine ring skeletal vibrations (C=C / C=N).

700–750 cm⁻¹: C-Cl stretch (often obscured in fingerprint region).

¹H Nuclear Magnetic Resonance (NMR)
The Structural Skeleton

The NMR spectrum must confirm that the 4-chloro substituent remains intact. If the azide had

displaced the chlorine (a common side reaction in activated pyridines), the symmetry and

chemical shifts of the aromatic protons would change drastically.

Solvent: CDCl₃ or DMSO-d₆ (DMSO is preferred if stability is a concern, but CDCl₃ provides

sharper resolution).

Aromatic Region (Downfield):
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H2 (Position 2):

8.50 – 8.60 ppm (Singlet). This proton is most deshielded due to the adjacent ring nitrogen
and the inductive effect of the azidomethyl group.

H6 (Position 6):

8.35 – 8.45 ppm (Doublet,

Hz). Deshielded by the ring nitrogen.

H5 (Position 5):

7.30 – 7.40 ppm (Doublet,

Hz). This is the most shielded aromatic proton.

Note: The coupling constant (

Hz) between H5 and H6 is characteristic of 3,4-substituted pyridines.

Aliphatic Region:

-CH₂- (Methylene):

4.50 – 4.70 ppm (Singlet).

Causality: A shift of ~4.6 ppm indicates the -CH₂- is attached to an electronegative azide

group. If this peak appears at ~4.8-5.0 ppm, it suggests the starting material (alkyl

chloride) is still present. If it shifts upfield to ~3.8 ppm, it suggests hydrolysis to the alcohol.

Mass Spectrometry (MS)
The Isotopic Fingerprint

Mass spectrometry provides the definitive confirmation of the halogen content.[1]

Ionization Mode: ESI+ (Electrospray Ionization, Positive mode).

Molecular Ion:
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m/z 169 (¹H, ¹⁴N, ³⁵Cl): Base peak (100% relative abundance).

m/z 171 (¹H, ¹⁴N, ³⁷Cl): M+2 peak (~32% relative abundance).

Fragmentation Pattern:

[M - 28]⁺: Loss of N₂ is the primary fragmentation pathway for organic azides, leading to a

nitrene intermediate or ring-expanded species.

[M - Cl]⁺: Loss of chlorine (m/z ~134) is less common in soft ionization but may appear in

EI (Electron Impact).

Part 4: Experimental Protocols
Protocol A: Synthesis via Nucleophilic Substitution
Safety Note: Sodium azide is highly toxic and can form explosive metal azides. Avoid using

halogenated solvents (DCM/CHCl₃) with sodium azide where possible, or ensure strictly

controlled conditions to prevent formation of diazidomethane.

Preparation: Dissolve 3-(chloromethyl)-4-chloropyridine (1.0 eq) in anhydrous DMF (0.2 M

concentration).

Azidation: Add Sodium Azide (NaN₃, 1.2 eq) in a single portion.

Why: A slight excess ensures complete conversion, but too much excess increases the

risk of SNAr at the 4-position.

Reaction: Stir at Room Temperature for 4–6 hours.

Critical Control: Do not heat above 60°C. Heating promotes the displacement of the 4-

chloro group or thermal decomposition of the azide.

Workup: Dilute with water and extract into Ethyl Acetate. Wash organic layer with water (3x)

to remove DMF. Dry over Na₂SO₄.[2]

Purification: Silica gel chromatography (Hexanes:EtOAc gradient). Azides are generally non-

polar; the product usually elutes early.
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Protocol B: MS Fragmentation Logic (DOT Diagram)

Molecular Ion [M+H]+
m/z 169/171

Nitrene Intermediate
[M - N2]+

- N2 (28 Da)

Ring Expansion/Rearrangement
(Common in Pyridyl Azides)

Rearrangement

Click to download full resolution via product page

Figure 2: Primary fragmentation pathway in Mass Spectrometry. The loss of N₂ is characteristic

of azides.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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